1,2-Difluorobenzene

Catalog No.
S565574
CAS No.
367-11-3
M.F
C6H4F2
M. Wt
114.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluorobenzene

CAS Number

367-11-3

Product Name

1,2-Difluorobenzene

IUPAC Name

1,2-difluorobenzene

Molecular Formula

C6H4F2

Molecular Weight

114.09 g/mol

InChI

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

GOYDNIKZWGIXJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)F

Synonyms

1,2-difluorobenzene, o-difluorobenzene

Canonical SMILES

C1=CC=C(C(=C1)F)F

The exact mass of the compound 1,2-Difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. It belongs to the ontological category of difluorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Difluorobenzene (CAS 367-11-3) is an ortho-substituted aromatic fluorocarbon characterized by a low boiling point (92 °C), a low melting point (-34 °C), and an unusually high dielectric constant (ε ≈ 13.8 at 300 K) for a halogenated aromatic. Industrially, it is procured as a weakly coordinating specialty solvent for transition metal catalysis, a non-solvating co-solvent (antisolvent) in advanced lithium battery electrolytes, and a versatile precursor for active pharmaceutical ingredients (APIs) and agrochemicals via regioselective ortho-lithiation. Its unique combination of high polarity, low Lewis basicity, and strong oxidative stability makes it a critical material in environments where conventional polar solvents either degrade or competitively bind to active catalytic or electrochemical species[1].

Substituting 1,2-difluorobenzene with its isomers (such as 1,4-difluorobenzene) or conventional polar solvents (like THF, acetonitrile, or DMF) frequently leads to process failure due to fundamental differences in solvation mechanics and coordination chemistry. Unlike 1,4-difluorobenzene, which has a net-zero dipole moment, the ortho-substitution in 1,2-difluorobenzene generates a strong dipole (2.53 D) that provides necessary phase solubility for highly electrophilic complexes without coordinating to them [1]. In battery applications, substituting 1,2-difluorobenzene with standard ethers like THF drastically alters the Li+ primary solvation sheath; despite having a higher dielectric constant than THF, 1,2-difluorobenzene possesses a lower Li+ solvation ability, making it uniquely capable of acting as an antisolvent in localized high-concentration electrolytes (LHCEs) to force anion-rich solid electrolyte interphase (SEI) formation[2]. Furthermore, in organometallic catalysis, substituting it with acetonitrile or DMSO poisons cationic metal centers through competitive coordination, halting catalytic cycles [1].

Electrolyte Co-Solvent Efficacy: Solvation and Dielectric Decoupling

In the design of non-fluorinated non-solvating cosolvents (NFNSCs) for lithium metal batteries, 1,2-difluorobenzene demonstrates a highly counterintuitive and beneficial property profile compared to conventional ethers. While tetrahydrofuran (THF) exhibits a dielectric constant of 7.6 and a dipole moment of 1.63 D, 1,2-difluorobenzene possesses significantly higher values (dielectric constant of 14.26, dipole moment of 2.53 D). However, despite these higher polarity metrics, 1,2-difluorobenzene exhibits a substantially lower thermodynamic ability to solvate Li+ ions than THF [1]. This decoupling of macroscopic polarity from microscopic Lewis basicity allows it to act as an effective antisolvent, forcing the formation of an anion-derived solid electrolyte interphase (SEI) and enabling Li||Cu cells to achieve an average Coulombic efficiency of 99.76% [2].

Evidence DimensionDielectric Constant vs. Li+ Solvation Ability
Target Compound Data1,2-Difluorobenzene: Dielectric constant 14.26, Dipole moment 2.53 D (Low Li+ solvation)
Comparator Or BaselineTHF: Dielectric constant 7.6, Dipole moment 1.63 D (High Li+ solvation)
Quantified Difference87% higher dielectric constant but significantly lower Li+ coordination strength
ConditionsElectrolyte formulation modeling and empirical symmetric cell testing

Procurement of 1,2-difluorobenzene is essential for advanced LHCE battery formulations where high solvent polarity is needed without disrupting the primary Li-salt solvation sheath.

Low-Temperature Battery Performance and Viscosity Reduction

1,2-Difluorobenzene is utilized as a low-melting-point co-solvent to mitigate the severe viscosity increases typical of ionic liquid electrolytes at sub-zero temperatures. In a locally concentrated ionic liquid electrolyte (LCILE) formulated with LiFSI and EmimFSI, the incorporation of 1,2-difluorobenzene (FEdF formulation) increased the ionic conductivity from 5.28 × 10−3 S cm−1 to 8.84 × 10−3 S cm−1 at room temperature by sharply reducing bulk viscosity [1]. More critically, at -20 °C, Li||NCA cells utilizing this 1,2-difluorobenzene-modified electrolyte maintained an 85.9% capacity retention after 100 cycles at a 0.1C rate, vastly outperforming baseline liquid electrolytes that suffer from severe lithium plating and kinetic freezing under identical cryogenic conditions[1].

Evidence DimensionLow-Temperature Capacity Retention (-20 °C)
Target Compound Data85.9% capacity retention after 100 cycles (FEdF electrolyte with 1,2-difluorobenzene)
Comparator Or BaselineBaseline high-concentration ionic liquid / conventional carbonate electrolytes
Quantified DifferenceMaintains >85% capacity at -20 °C alongside a 67% increase in room-temperature ionic conductivity
ConditionsLi||NCA full cells cycled at 0.1C at -20 °C

Validates the material as a critical procurement target for aerospace, automotive, or extreme-environment battery systems requiring stable sub-zero cycling.

Solvent Inertness in Highly Electrophilic C-H Activation Catalysis

For highly electrophilic transition metal catalysis, such as UV-light promoted C-H bond activation by Iridium(I) pincer complexes, solvent selection is strictly limited by the need to avoid catalyst deactivation. 1,2-Difluorobenzene provides an exceptionally high dielectric constant (ε0 = 13.8 at 300 K) compared to standard non-polar aromatics like benzene, ensuring the solubility of polar cationic complexes [1]. However, in stark contrast to conventional polar solvents like acetonitrile, DMSO, or DMF—which strongly coordinate to and poison the open coordination sites of the metal center—1,2-difluorobenzene remains chemically inert and weakly coordinating. This allows the catalytic cycle, such as the reversible C-H bond activation of fluorobenzenes, to proceed without solvent-induced inhibition [2].

Evidence DimensionCatalyst Coordination vs. Solvent Polarity
Target Compound Data1,2-Difluorobenzene: High polarity (ε0 = 13.8) but weakly coordinating (maintains catalyst activity)
Comparator Or BaselineAcetonitrile/DMSO/DMF: High polarity but strongly coordinating (poisons catalyst)
Quantified DifferenceProvides the necessary dielectric environment (>13) without the Lewis basicity that quenches electrophilic Ir(I) or Pd(II) catalysts
ConditionsElectrophilic transition metal catalysis and C-H activation pathways

Allows chemical manufacturers to scale up sensitive organometallic reactions that require polar media but cannot tolerate Lewis basic solvents.

Regiocontrol in Hydrogen-Bonding Phase-Transfer Fluorination

In the synthesis of fluorinated pharmaceutical intermediates via hydrogen-bonding phase-transfer catalysis (HBPTC), the solvent environment dictates both catalyst stability and regioselectivity. When evaluating solvents for the regioselective nucleophilic fluorination of chloroamines using Schreiner's urea and alkali metal fluorides, 1,2-difluorobenzene outperformed alternatives by supporting the necessary thermal conditions (b.p. 92 °C) while stabilizing the hydrogen-bonded transition states. Experimental data demonstrated that running the reaction in 1,2-difluorobenzene at 60–94 °C enabled high regioselectivity (e.g., specific α:β ratios) and high yields from CsF or KF, whereas other solvent systems led to poor regiocontrol or decomposition of the starting materials [1].

Evidence DimensionRegiochemical Yield and Catalyst Compatibility
Target Compound Data1,2-Difluorobenzene: High yield and stable regiocontrol for α/β-fluoroamines
Comparator Or BaselineAlternative polar solvents: Poor regiocontrol or reactant decomposition
Quantified DifferenceEnables selective fluorination with insoluble alkali metal fluorides (KF/CsF) that fail to react selectively in standard media
ConditionsUrea-catalyzed nucleophilic fluorination at 60–1200 rpm, 24h

Essential for process chemists procuring solvents to optimize regioselective fluorination steps in API manufacturing.

High-Voltage and Low-Temperature Lithium Metal Batteries

Used as a critical antisolvent and co-solvent in localized high-concentration electrolytes (LHCEs) to decouple bulk viscosity from Li+ solvation, ensuring stable SEI formation and sub-zero operability [1].

Solvent for Electrophilic Organometallic Catalysis

Procured as a weakly coordinating, highly polar reaction medium for C-H activation, olefin metathesis, and cationic polymerization where standard polar solvents (like DMF or acetonitrile) would poison the catalyst [2].

Medium for Hydrogen-Bonding Phase-Transfer Catalysis

Selected as the optimal solvent for advanced nucleophilic fluorination reactions, leveraging its boiling point (92 °C) and dielectric properties to stabilize urea-based catalysts and alkali metal fluorides without side reactions [3].

XLogP3

2.4

Boiling Point

94.0 °C

LogP

2.37 (LogP)

Melting Point

-34.0 °C

UNII

AW7QGMW29C

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 231 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 230 of 231 companies with hazard statement code(s):;
H225 (99.57%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (11.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

53.39 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

367-11-3

Wikipedia

1,2-difluorobenzene

Vibrational spectra and trace determination of p-difluorobenzene and ethylbenzene

Jian Wang, Rongshu Zhu, Chen Qin, Yanmei Wang, Song Zhang, Bing Zhang
PMID: 23416902   DOI: 10.1016/j.saa.2013.01.043

Abstract

In this work, the structures and normal vibrations of p-difluorobenzene and ethylbenzene in the first excited state have been studied using resonant two-photon ionization spectrum and ab initio quantum chemical calculations. A vibronic spectrum of p-difluorobenzene has been reinvestigated in some detail and three new vibrational modes, 260(1), 130(1) and 30(1), are assigned respectively. The band origin of ethylbenzene of the S1←S0 transition appeared at 37,586 cm(-1), and more vibrational modes are observed. These appropriate structures and vibrational frequencies of the S0 and S1 states of both molecules are calculated using Hartree-Fock and configuration interaction singles methods with 6-311++G(2d, 2p) basis set. All spectral bands of both molecules have been successfully assigned with the help of our computed results and analogy with the reported spectra for similar molecules. The strongest transition 50(1) of p-difluorobenzene is selected to measure a concentration detective limit of the setup system and the achieved concentration detective limit is 3.125 ppb.


The effects of volatile aromatic anesthetics on voltage-gated Na+ channels expressed in Xenopus oocytes

Takafumi Horishita, Edmond I Eger 2nd, R Adron Harris
PMID: 18931215   DOI: 10.1213/ane.0b013e318184b966

Abstract

Many inhaled anesthetics inhibit voltage-gated sodium channels at clinically relevant concentrations, and suppression of neurotransmitter release by these anesthetics results, at least partly, from decreased presynaptic sodium channel activity. Volatile aromatic anesthetics can inhibit N-methyl-D-aspartate (NMDA) receptor function and enhance gamma-amino butyric acid A receptor function, but these effects depend strongly on the chemical properties of the aromatic compounds. In the present study we tested whether diverse aromatic anesthetics consistently inhibit sodium channel function.
We studied the effect of eight aromatic anesthetics on Na(v)1.2 sodium channels with beta(1) subunits, using whole-cell, two-electrode voltage-clamp techniques in Xenopus oocytes.
All aromatic anesthetics inhibited I(Na) (sodium currents) at a holding potential which produce half-maximal current (V(1/2)) (partial depolarization); inhibition was modest with 1,3,5-trifluorobenzene (8% +/- 2%), pentafluorobenzene (13% +/- 2%), and hexafluorobenzene (13% +/- 2%), but greater with benzene (37% +/- 2%), fluorobenzene (39% +/- 2%), 1,2-difluorobenzene (48% +/- 2%), 1,4-difluorobenzene (31 +/- 3%), and 1,2,4-trifluorobenzene (33% +/- 1%). Such dichotomous effects were noted by others for NMDA and gamma-aminobutyric acid A receptors. Parallel, but much smaller inhibition, was found for I(Na) at a holding potential which produced near maximal current (-90 mV) (V(H-90)), and hexafluorobenzene caused small (6% +/- 1%) enhancement of this current. These changes in sodium channel function were correlated with effectiveness for inhibiting NMDA receptors, with lipid solubility of the compounds, with molecular volume, and with cation-pi interactions.
Aromatic compounds vary in their actions on the kinetics of sodium channel gating and this may underlie their variable inhibition. The range of inhibition produced by minimum alveolar anesthetic concentration concentrations of inhaled anesthetics indicates that sodium channel inhibition may underlie the action of some of these anesthetics, but not others.


Novel synthesis of desymmetrized resorcinol derivatives: aryl fluoride displacement on deactivated substrates

Aujin Kim, Jeremiah D Powers, Jennifer F Toczko
PMID: 16497012   DOI: 10.1021/jo0523868

Abstract

A short, high-yielding synthesis of differentially substituted resorcinol derivatives has been developed that utilizes 1,3-difluorobenzene as the starting material and employs sequential nucleophilic aromatic substitution (S(N)Ar) reactions to generate desymmetrized products. The scope and limitations of the second S(N)Ar reaction on the deactivated 1-alkoxy-3-fluorobenzene intermediates have been investigated. This methodology has also been employed in the synthesis of desymmetrized catechol derivatives from 1,2-difluorobenzene.


Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics

I M Rietjens, A E Soffers, C Veeger, J Vervoort
PMID: 8490024   DOI: 10.1021/bi00069a015

Abstract

In the present study, a hypothesis is presented for the prediction of the regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes. The regioselectivity of the in vivo hydroxylation of fluorobenzene, 1,2-difluorobenzene, 1,3-difluorobenzene, 1,2,3-triluorobenzene, and 1,2,4-triflurobenzene could be predicted within 6% accuracy on the basis of the substrate's frontier orbital characteristics for electrophilic attack. The in vivo regioselectivity of the hydroxylation of fluorobenzene was not significantly influenced by changes in the cytochrome P-450 enzyme pattern. This implies that the regioselectivity is not predominantly determined by the juxtaposition of the relatively small substrates in the active sites of the cytochrome P-450s catalyzing the reaction. Additional in vitro experiments using 1,2-difluorobenzene as the model substrate demonstrated that minor factors influencing the regioselectivity and possibly responsible for the 6% deviation from the calculated values in in vivo experiments might be (i) the influence of biotransformation routes occurring in vivo but not of importance in in vitro microsomal incubations and (ii) a small variation due to influences of the contribution of various cytochrome P-450 enzymes. On the basis of the results obtained, it is concluded that the aromatic hydroxylation of fluorobenzenes proceeds through an initial electrophilic attack of (FeO)3+ on the aromatic substrate, and not through initial electron abstraction followed by attack of the (FeO)2+ species on the substrate radical cation. The fact that the regioselectivity observed could be predicted and/or explained by the site of initial (FeO)3+ attack also argues against epoxides as important intermediates in the formation of phenol metabolites from fluorobenzenes.


The effects of aromatic anesthetics on dorsal horn neuronal responses to noxious stimulation

Aubrey Yao, JongBun Kim, Richard Atherley, Steven L Jinks, Earl Carstens, Sean Shargh, Alana Sulger, Joseph F Antognini
PMID: 18499606   DOI: 10.1213/ane.0b013e3181732ee3

Abstract

Gamma-aminobutyric acid type A receptor potentiation and/or N-methyl-d-aspartate (NMDA) receptor inhibition might explain the anesthetic properties of fluorinated aromatic compounds. We hypothesized that depression of dorsal horn neuronal responses to noxious stimulation would correlate with the magnitude of effect of benzene (BNZ), o-difluorobenzene, and hexafluorobenzene (HFB) on NMDA receptors.
Rats were anesthetized with desflurane. A T13-L1 laminectomy allowed extracellular recording of neuronal activity from the lumbar spinal cord. After discontinuing desflurane administration, MAC for each aromatic anesthetic was determined. A 5-s noxious mechanical stimulus was then applied to the hindpaw receptive field of nociceptive dorsal horn neurons, and single-neuron responses were recorded at 0.8 and 1.2 MAC. These responses were also recorded in decerebrate rats receiving BNZ and HFB at 0-1.2 MAC.
In intact rats, depression of responses of dorsal horn neurons to noxious stimulation by peri-MAC increases in BZN, o-difluorobenzene, and HFB correlated directly with their in vitro capacity to block NMDA receptors. In decerebrate rats, 1.2 MAC BNZ depressed nociceptive responses by 60%, with a further percentage decrease continuing from 0.8 to 1.2 MAC approximately equal to that found in intact rats. In decerebrate rats, HFB caused a progressive dose-related decrease in MAC (maximum 25%), but in intact rats, an increase from 0.8 to 1.2 neuronal response caused an (insignificant) increase in neuronal response.
The findings in intact rats suggest that NMDA blockade contributes to the depression of dorsal horn neurons to nociceptive stimulation by fluorinated aromatic anesthetics. These results, combined with the additional findings in decerebrate rats, suggest that supraspinal effects (perhaps on gamma-aminobutyric acid type A receptors) may have a supraspinal facilitatory effect on nociception for HFB.


Hexafluorobenzene acts in the spinal cord, whereas o-difluorobenzene acts in both brain and spinal cord, to produce immobility

Joseph F Antognini, Douglas E Raines, Ken Solt, Linda S Barter, Richard J Atherley, Emigdio Bravo, Michael J Laster, Katarzyna Jankowska, Edmond I Eger 2nd
PMID: 17377088   DOI: 10.1213/01.ane.0000255226.63909.32

Abstract

Previous work demonstrated that isoflurane and halothane act on the spinal cord rather than on the brain to produce immobility in the face of noxious stimulation. These anesthetics share many effects on specific receptors, and thus do not test the broad applicability of the mediation of immobility by the cord. We sought to test such an applicability by determining whether the cord mediated the immobilizing effects of two aromatic anesthetics that differ greatly in their ability to block N-methyl-d-aspartate receptors.
We investigated the actions of hexafluorobenzene (HFB) and o-difluorobenzene (ODFB) using an intact goat model that allowed selective delivery of anesthetics to the brain. Because our results suggested a significant cerebral effect of ODFB, in other goats we administered halothane 0.5% to the brain, while determining the ODFB concentration delivered to the body (the cord) required for immobility. We chose halothane because the present and previous studies found that cerebral halothane concentrations alone required for producing immobility far exceeded those required in the cord. We also applied the above techniques to another benzene-containing anesthetic, propofol.
Prebypass minimum alveolar concentration (MAC) for HFB was 0.82% +/- 0.14% (mean +/- sd); increased to 2.04% +/- 0.8% (P < 0.01) during selective delivery to the cranial circulation; and returned to 0.79% +/- 0.28% postbypass. Corresponding values for ODFB were 0.46% +/- 0.07%, 0.63% +/- 0.12% (P < 0.05), and 0.44% +/- 0.10%. ODFB MAC was 0.32% +/- 0.17% during selective halothane delivery to brain. But when ODFB was administered to the whole body, MAC was 0.37% +/- 0.05%, (NS). Like HFB, the halothane requirement increased threefold when delivered only to the head. In four of five animals, propofol requirements increased by 240%, but in one animal propofol requirements decreased, and the overall change was not statistically significant.
These data suggest that HFB, like halothane, produces immobility, predominantly by a spinal cord action, and that HFB differs from ODFB with respect to brain versus spinal sites of action. Nonetheless, although ODFB can produce immobility via a cerebral action, it also can do this via an independent action in the spinal cord. Thus, our results continue to support the spinal cord as the primary site at which inhaled anesthetics, and perhaps propofol, produce immobility.


Explore Compound Types